5-Hydroxy-6-(trifluoromethyl)picolinic acid
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Overview
Description
5-Hydroxy-6-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . This compound is a derivative of picolinic acid, featuring a hydroxyl group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a suitable precursor followed by hydroxylation under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
5-Hydroxy-6-(trifluoromethyl)picolinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function by disrupting zinc binding . This interaction can inhibit the function of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid (Niacin): A derivative with the carboxylic acid group at the 3-position.
Isonicotinic acid: A derivative with the carboxylic acid group at the 4-position.
Uniqueness: 5-Hydroxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(12)2-1-3(11-5)6(13)14/h1-2,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYBEPZSDYTKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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